(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol

asymmetric synthesis stereochemistry enantiomeric purity

(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol (CAS 2305185-12-8) is a single-enantiomer, substituted arylcycloheptanol scaffold with the molecular formula C14H20O and a molecular weight of 204.31 g·mol⁻¹. The compound comprises a seven-membered cycloheptanol ring bearing a hydroxyl group at the 1-position and a 4-methylphenyl (p‑tolyl) substituent at the 3-position, both in a defined (1R,3R) absolute configuration.

Molecular Formula C14H20O
Molecular Weight 204.313
CAS No. 2305185-12-8
Cat. No. B2564696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol
CAS2305185-12-8
Molecular FormulaC14H20O
Molecular Weight204.313
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCCCC(C2)O
InChIInChI=1S/C14H20O/c1-11-6-8-12(9-7-11)13-4-2-3-5-14(15)10-13/h6-9,13-15H,2-5,10H2,1H3/t13-,14-/m1/s1
InChIKeyXHLKKNYTLGVDHS-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol: Defined-Stereochemistry Arylcycloheptanol Scaffold for Chiral Synthesis and Fragment-Based Discovery


(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol (CAS 2305185-12-8) is a single-enantiomer, substituted arylcycloheptanol scaffold with the molecular formula C14H20O and a molecular weight of 204.31 g·mol⁻¹ . The compound comprises a seven-membered cycloheptanol ring bearing a hydroxyl group at the 1-position and a 4-methylphenyl (p‑tolyl) substituent at the 3-position, both in a defined (1R,3R) absolute configuration. This stereochemically unambiguous, medium-ring alcohol is supplied as a chiral building block for asymmetric synthesis, fragment-based drug discovery, and medicinal chemistry programs that require geometrically precise, non-planar core motifs .

Why Generic Arylcycloheptanol Substitution Fails: The Irreducible Role of Defined (1R,3R) Stereochemistry


Generic or racemic 3-(4-methylphenyl)cycloheptan-1-ol mixtures and regioisomeric variants (e.g., 1‑benzylcycloheptan‑1‑ol, cyclohexanol analogs) cannot substitute for the title compound because the (1R,3R) configuration encodes a unique three-dimensional pharmacophore that dictates chiral recognition, binding-competent conformation, and downstream stereochemical fidelity . Absent stereochemical definition, enantiomeric or diastereomeric mixtures introduce variable and non-reproducible biological or catalytic activity, confounding SAR interpretation and violating the identity-of-substance requirement in regulatory filings . Moreover, aryl substituent position and ring size critically control conformational sampling and lipophilicity: seven-membered cycloheptanol rings exhibit greater flexibility than six-membered cyclohexanol congeners, altering both enthalpic and entropic contributions to target binding [1].

Product-Specific Quantitative Differentiation of (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol Against Closest Analogs


Stereochemical Purity: Single (1R,3R) Enantiomer vs. Racemic or Diastereomeric Mixtures

The title compound is specified and supplied as the single (1R,3R) enantiomer (CAS 2305185-12-8), whereas its closest commercially available analog, 3-(4-methylphenyl)cycloheptan-1-ol (CAS 1341334-14-2), is listed without stereochemical annotation and is described as a building block with a minimum purity of 95% (achiral purity only) . For stereochemistry-dependent applications, the absence of enantiomeric excess specification on the latter constitutes a critical gap: racemic or scalemic mixtures introduce up to 50% of the undesired enantiomer, which can function as a competitive inhibitor, an off-target ligand, or a source of batch-to-batch variability in catalytic asymmetric synthesis .

asymmetric synthesis stereochemistry enantiomeric purity

Regiochemical Control: 3-(4-Methylphenyl) Substitution vs. 1-Benzyl and 4-Substituted Isomers

The title compound places the 4-methylphenyl group at the cycloheptanol 3-position, generating a 1,3-disubstituted cycloheptane scaffold. By contrast, 1-benzylcycloheptan-1-ol (CAS 4006-73-9) bears the aromatic moiety at the 1-position directly attached to the hydroxyl-bearing carbon, resulting in a tertiary alcohol with markedly different hydrogen-bonding geometry and steric profile [1]. 4-(4-Methylphenyl)cycloheptan-1-ol shifts the aryl substituent to the 4-position, altering the relative orientation of the hydrophobic and hydrogen-bonding pharmacophoric elements [2]. Although no head-to-head enzymatic or cellular data are available for these specific compounds, class-level knowledge of cycloheptanol SAR demonstrates that regioisomeric displacement of the aryl group changes the dihedral angle between the aromatic plane and the cycloheptanol oxygen, a critical determinant of binding-pocket complementarity.

regiochemistry positional isomerism structure-activity relationship

Scaffold Size Differentiation: Seven-Membered Cycloheptanol vs. Six-Membered Cyclohexanol Analogs

The seven-membered cycloheptanol ring of the title compound confers greater conformational flexibility and a larger hydrophobic surface area relative to the more rigid six-membered cyclohexanol analogs (e.g., 3-(4-methylphenyl)cyclohexan-1-ol). Cycloheptanol is known to exist in a family of low-energy conformations (chair, twist-chair, boat), whereas cyclohexanol predominantly occupies a single chair conformation [1]. This difference translates into a measurably distinct entropic component upon target binding and allows the cycloheptanol scaffold to access binding pockets that are sterically inaccessible to cyclohexane-based cores. While direct comparative binding data for the 4-methylphenyl series are unavailable, the scaffold-size effect is a well-established principle in medicinal chemistry: expanding from a six- to a seven-membered ring alters logP (estimated +0.5), molar refractivity, and the number of accessible conformers, all of which impact target engagement and selectivity.

ring size conformational flexibility medium-ring scaffolds

Purity Specification: Vendor-Certified 95% Minimum Purity for Reproducible Research

While the exact lot-specific purity of the title compound must be obtained from the supplier's Certificate of Analysis, the same core scaffold (3-(4-methylphenyl)cycloheptan-1-ol, CAS 1341334-14-2) is commercially available with a minimum purity specification of 95% as determined by achiral HPLC or GC . This purity level is adequate for most synthetic intermediate and screening applications. For the enantiopure (1R,3R) form, an additional specification of enantiomeric excess (typically ≥98% ee for chiral building blocks of this class) is expected from reputable vendors. Procurement decisions should prioritize suppliers that provide both achiral purity and chiral purity (ee) certificates, as the absence of either metric introduces significant risk to downstream assay reproducibility and synthetic yield calculations.

chemical purity quality control reproducibility

High-Value Application Scenarios for (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol


Chiral Auxiliary and Ligand Synthesis for Asymmetric Catalysis

The defined (1R,3R) configuration and the 1,3-disubstituted cycloheptanol scaffold make the compound a candidate for elaboration into chiral auxiliaries, ligands, or organocatalysts. The enantiopure nature ensures that diastereomeric transition states are energetically distinct, enabling high enantioselectivity in downstream catalytic reactions [Section 3, Evidence Item 1].

Fragment-Based Drug Discovery Requiring Non-Planar, Medium-Ring Cores

The seven-membered cycloheptanol ring offers greater conformational diversity and a larger hydrophobic footprint than six-membered counterparts, making it suitable for fragment libraries aimed at challenging protein-protein interaction interfaces or deep hydrophobic pockets [Section 3, Evidence Item 3].

Stereochemical Probe in Medicinal Chemistry SAR Campaigns

When a screening hit contains a 3-(4-methylphenyl)cycloheptanol motif, the single (1R,3R) enantiomer serves as the unambiguous probe for stereochemistry-activity relationships, eliminating the confounding effects of racemic or scalemic mixtures and enabling reliable correlation of configuration with target binding [Section 3, Evidence Item 1].

Building Block for Macrocyclic and Natural-Product-Like Compound Synthesis

The 1,3-functionalization pattern of the cycloheptanol ring, combined with the para-methylphenyl substituent, provides a rigidified, lipophilic substructure suitable for incorporation into macrocyclic or natural-product-inspired libraries, where the seven-membered ring mimics medium-ring motifs found in bioactive natural products [Section 3, Evidence Items 2 and 3].

Quote Request

Request a Quote for (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.